(Tyr27)-α-CGRP (27-37) (大鼠)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(TYR27)-alpha-CGRP (27-37) (RAT) is a polypeptide that is part of the calcitonin gene-related peptide family. This compound is derived from the rat species and is used primarily in research settings. It is known for its role in various physiological processes, including vasodilation and pain transmission.

科学研究应用

(TYR27)-alpha-CGRP (27-37) (RAT) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways and physiological processes.

Medicine: Explored for its potential therapeutic effects in conditions like migraines and cardiovascular diseases.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

作用机制

Target of Action

(TYR27)-alpha-CGRP (27-37) (RAT), also known as (Tyr27)-|A-CGRP (27-37) (canine, mouse, rat), is a polypeptide

Biochemical Pathways

It is known that peptide screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (TYR27)-alpha-CGRP (27-37) (RAT) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: Amino acids are activated using reagents such as carbodiimides.

Coupling: Activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protective groups are removed to allow for the addition of subsequent amino acids.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

While industrial-scale production of (TYR27)-alpha-CGRP (27-37) (RAT) is less common due to its specialized use, the principles of SPPS can be scaled up. Automation and optimization of reaction conditions are crucial for efficient large-scale synthesis.

化学反应分析

Types of Reactions

(TYR27)-alpha-CGRP (27-37) (RAT) can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution Reagents: Specific amino acid derivatives.

Major Products

The major products of these reactions are modified peptides with altered biological activity or stability. For example, oxidation of methionine residues can lead to methionine sulfoxide, affecting the peptide’s function.

相似化合物的比较

Similar Compounds

(TYR27)-alpha-CGRP (27-37) (CANINE): Similar in structure but derived from canine species.

(TYR27)-alpha-CGRP (27-37) (MOUSE): Similar in structure but derived from mouse species.

Uniqueness

(TYR27)-alpha-CGRP (27-37) (RAT) is unique due to its specific amino acid sequence and origin from the rat species. This specificity can influence its binding affinity and biological activity, making it a valuable tool in research focused on rat models.

生物活性

(TYR27)-alpha-CGRP (27-37) is a truncated form of the calcitonin gene-related peptide (CGRP), specifically derived from the rat variant. CGRP is a 37-amino acid neuropeptide known for its significant physiological roles, particularly in vasodilation and pain modulation. The biological activity of (TYR27)-alpha-CGRP (27-37) has been the subject of extensive research, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.

CGRP operates through binding to the calcitonin receptor-like receptor (CLR) in conjunction with receptor activity-modifying protein 1 (RAMP1). The biological activity of CGRP is largely attributed to its structural features:

- N-terminal Region (1-7): Essential for receptor activation.

- α-Helix (8-18): Critical for binding affinity.

- C-terminal Region (28-37): Involved in receptor interaction.

The specific sequence of (TYR27)-alpha-CGRP (27-37) retains some of these essential characteristics but lacks the full potency observed in longer forms like α-CGRP .

Receptor Binding Affinity

The biological activity of (TYR27)-alpha-CGRP (27-37) is significantly influenced by its binding affinity to the CGRP receptor. Various studies have assessed how modifications to this peptide affect its receptor interactions:

| Modification | Effect on Affinity | Reference |

|---|---|---|

| Phe 27 to Ala | Eightfold decrease | Rist et al., 1998 |

| Val 28 to Ala | Threefold decrease | Rist et al., 1998 |

| Pro 29 to Ala | No binding | Rist et al., 1998 |

| Thr 30 to Ser | >30-fold decrease | Rist et al., 1998 |

| Residues 1-27 | 16,000-fold decrease | Ladram et al., 2008 |

These findings illustrate that even minor alterations in the amino acid sequence can drastically affect the peptide's ability to bind and activate the receptor.

Physiological Effects

Studies have shown that administration of CGRP and its analogs can lead to various physiological responses:

- Vasodilation: CGRP is a potent vasodilator, which has implications for cardiovascular health. The administration of CGRP can lead to hypotension and increased heart rate in animal models .

- Pain Modulation: CGRP plays a significant role in pain pathways, particularly in migraine pathophysiology. Antagonists targeting CGRP receptors have been developed as migraine treatments, highlighting the peptide's role in nociception .

Case Study: CGRP in Migraine Treatment

A clinical trial evaluated the efficacy of CGRP antagonists in reducing migraine frequency. Participants receiving a CGRP antagonist showed a significant reduction in migraine days compared to placebo, underscoring the therapeutic potential of targeting CGRP pathways .

Case Study: Vasodilatory Response

In an experimental setup involving urethane-anesthetized rats, intravenous injection of human alpha-CGRP resulted in marked hypotension and tachycardia. This response was attributed to the vasodilatory properties of CGRP, further establishing its role as a critical modulator of vascular tone .

属性

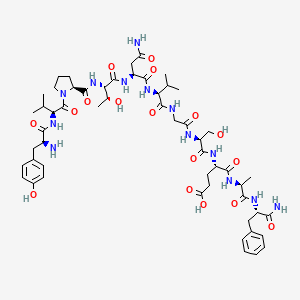

IUPAC Name |

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H79N13O17/c1-26(2)42(52(82)58-24-40(72)60-37(25-68)50(80)61-34(18-19-41(73)74)48(78)59-28(5)46(76)62-35(45(57)75)22-30-11-8-7-9-12-30)64-49(79)36(23-39(56)71)63-53(83)44(29(6)69)66-51(81)38-13-10-20-67(38)54(84)43(27(3)4)65-47(77)33(55)21-31-14-16-32(70)17-15-31/h7-9,11-12,14-17,26-29,33-38,42-44,68-70H,10,13,18-25,55H2,1-6H3,(H2,56,71)(H2,57,75)(H,58,82)(H,59,78)(H,60,72)(H,61,80)(H,62,76)(H,63,83)(H,64,79)(H,65,77)(H,66,81)(H,73,74)/t28-,29+,33-,34-,35-,36-,37-,38-,42-,43-,44-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDONAUJIIUPGFZ-PJYWNUNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H79N13O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1182.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。